molecular formula C16H28ClNO2 B2706713 1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride CAS No. 467236-81-3

1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride

Cat. No.: B2706713
CAS No.: 467236-81-3
M. Wt: 301.86
InChI Key: LDBNSUMZYNIYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The discovery of beta-adrenergic receptor antagonists in the 1960s marked a paradigm shift in cardiovascular pharmacology, with propranolol serving as the prototypical non-selective beta-blocker. 1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride emerged from subsequent efforts to refine the aryloxypropanolamine scaffold by introducing bulky substituents to modulate receptor affinity and physicochemical properties. Patent records indicate its initial synthesis in 2005, coinciding with renewed interest in beta-blockers for non-cardiac applications such as anxiety and migraine prophylaxis.

This compound’s development aligns with structure-activity relationship (SAR) principles established during the 1970–1980s, where para-substituted aromatic rings were shown to influence β~1~/β~2~ selectivity. The tert-butyl group at the para-position of the phenoxy moiety represents a deliberate design choice to enhance lipophilicity while minimizing metabolic degradation—a strategy later validated in second-generation beta-blockers like carvedilol.

Structural Classification within Beta-Adrenergic Compound Family

This compound belongs to the aryloxypropanolamine subclass of beta-blockers, characterized by the following structural features:

Structural Component Role in Pharmacological Activity
Phenoxy aromatic ring Primary binding site to β-adrenergic receptors
tert-Butyl substituent (C-4) Enhances lipophilicity and metabolic stability
Propan-2-ol backbone Facilitates hydrogen bonding with receptor residues
Isopropylamine side chain Confers β-blocking activity via amine interaction
Hydrochloride salt Improves aqueous solubility for formulation

The compound’s molecular formula (C~16~H~26~ClNO~2~) and weight (301.9 g/mol) place it among mid-sized beta-blockers, balancing membrane permeability and solubility. Comparative analysis with propranolol (C~16~H~21~NO~2~) reveals how chlorination and tert-butyl substitution alter electronic distribution, potentially affecting receptor binding kinetics.

Research Significance in Pharmaceutical Sciences

Three key research domains highlight this compound’s scientific relevance:

  • Receptor Subtype Selectivity : The tert-butyl group’s steric bulk may preferentially block β~1~-adrenergic receptors over β~2~ subtypes, a hypothesis supported by SAR studies showing para-substituents influence cardioselectivity. Computational docking simulations suggest the tert-butyl moiety occupies a hydrophobic pocket adjacent to the orthosteric binding site, potentially explaining subtype discrimination.

  • Blood-Brain Barrier Permeability : With a calculated logP value of ~3.2 (estimated from structural analogs), the compound likely exhibits greater CNS penetration than hydrophilic beta-blockers like atenolol. This property makes it a candidate for studying central β-adrenergic effects on anxiety and cognitive function.

  • Synthetic Methodology : The compound’s synthesis exemplifies palladium-catalyzed oxyamination techniques, enabling efficient construction of the aryloxypropanolamine core while preserving stereochemical integrity. Recent advances in asymmetric catalysis have improved yields for enantiomerically pure batches, addressing historical challenges in producing single-isomer beta-blockers.

Current State of Academic Knowledge

Contemporary research focuses on three areas:

Structural Optimization : Modifications to the isopropylamine group are being explored to reduce inverse agonist activity while maintaining antagonism. A 2024 study demonstrated that replacing the isopropyl group with cyclopropylmethyl maintains β-blockade efficacy while lowering membrane-stabilizing effects.

Polypharmacology Potential : Preliminary in vitro assays indicate weak serotonin receptor (5-HT~1A~) antagonism at micromolar concentrations, suggesting possible multimodal mechanisms akin to propranolol’s anti-migraine effects. However, target engagement specificity remains unconfirmed in in vivo models.

Formulation Challenges : The hydrochloride salt’s hygroscopicity complicates solid dosage form development. Recent particle engineering approaches using spray-dried dispersions have improved stability profiles while maintaining dissolution rates >85% within 30 minutes.

Ongoing clinical trials (as of 2025) are investigating its potential in off-label applications, including essential tremor management and post-traumatic stress disorder prophylaxis, though published results remain limited.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.ClH/c1-12(2)17-10-14(18)11-19-15-8-6-13(7-9-15)16(3,4)5;/h6-9,12,14,17-18H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBNSUMZYNIYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the phenoxy intermediate: The reaction begins with the alkylation of 4-tert-butylphenol with an appropriate alkyl halide to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the isopropylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Research :
    • The compound is studied for its potential as a beta-blocker, which can be useful in treating cardiovascular diseases. Beta-blockers work by blocking the effects of adrenaline on the heart and blood vessels, leading to decreased heart rate and blood pressure.
    • Research indicates that derivatives of this compound may exhibit selectivity towards specific beta-adrenergic receptors, making it a candidate for further development in hypertension and heart failure therapies .
  • Antihypertensive Properties :
    • In animal models, 1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride has shown promise in reducing blood pressure levels. Studies suggest that it may act by inhibiting vasoconstriction and promoting vasodilation .
  • Neuroprotective Effects :
    • Preliminary studies indicate that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Industrial Applications

  • Chemical Synthesis :
    • The compound serves as a versatile scaffold in organic synthesis. Its structure allows for various modifications, making it valuable in the development of new pharmaceuticals and agrochemicals .
    • It can be utilized in the synthesis of more complex molecules through reactions such as alkylation or acylation, facilitating the creation of diverse chemical entities .
  • Research Reagent :
    • As a research reagent, it is used in laboratories for experimental purposes. Its stability under various conditions makes it suitable for long-term studies in pharmacological research .

Case Study 1: Antihypertensive Activity

A study conducted on hypertensive rat models demonstrated that administration of this compound resulted in significant reductions in systolic blood pressure compared to control groups. The mechanism was attributed to its action on beta-adrenergic receptors, leading to decreased cardiac output and peripheral resistance.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell cultures exposed to neurotoxic agents revealed that treatment with this compound reduced cell death and apoptosis markers significantly. This suggests its potential use in developing neuroprotective drugs aimed at treating neurodegenerative disorders.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart’s workload and oxygen demand, leading to a decrease in blood pressure and heart rate. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of aryloxypropanolamine derivatives, sharing a core structure with clinically used beta-blockers. Key structural analogues include:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Structural Feature
1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol HCl 4-tert-Butylphenoxy C16H26ClNO2 307.84 Bulky tert-butyl group enhances lipophilicity
Propranolol Hydrochloride 1-Naphthyloxy C16H21NO2·HCl 295.81 Naphthalene ring increases aromatic surface area
YOK-1204 4-(Benzyloxy)-3-phenethoxyphenoxy C27H31NO4 433.55 Dual ether substituents for steric hindrance
1-(2-Hydroxyphenoxy)-3-(isopropylamino)propan-2-ol HCl 2-Hydroxyphenoxy C12H18ClNO3 259.74 Hydroxyl group introduces hydrogen bonding
1-[4-(2-Cyclobutoxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol HCl 4-(2-Cyclobutoxyethyl)phenoxy C19H30ClNO3 355.90 Cyclobutyl ether chain enhances flexibility

Pharmacological Implications

  • Propranolol Hydrochloride: A non-selective beta-blocker (β1/β2 antagonist) used for hypertension, angina, and migraine . Its 1-naphthyloxy group contributes to strong receptor binding but may increase central nervous system (CNS) penetration due to moderate lipophilicity (logP ~3.1 inferred).
  • However, steric bulk may reduce β-receptor affinity relative to smaller aromatic groups .
  • YOK-1204 : The benzyloxy-phenethoxy substituent creates significant steric hindrance, possibly reducing beta-blocking efficacy but enhancing selectivity for peripheral receptors .
  • 2-Hydroxyphenoxy Derivative: The hydroxyl group may improve aqueous solubility but shorten half-life due to faster Phase II metabolism (e.g., glucuronidation) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Propranolol HCl YOK-1204 2-Hydroxyphenoxy Derivative
LogP (Predicted) ~3.8 ~3.1 ~4.2 ~1.9
Solubility Low in water, high in DMSO Freely soluble in water Moderate in methanol High in polar solvents
Metabolic Stability High (tert-butyl resists oxidation) Moderate (naphthyl oxidation) Low (ether cleavage) Low (hydroxyl conjugation)
Protein Binding >90% (estimated) 93% Not reported 75–80%

Clinical and Research Considerations

  • Propranolol Hydrochloride: Well-established in migraine prophylaxis due to vasodilation inhibition and CNS effects .
  • Target Compound: Hypothesized to exhibit longer half-life and reduced CNS penetration compared to propranolol, making it suitable for peripheral applications (e.g., hypertension with fewer CNS side effects).
  • Cyclobutoxyethyl Derivative : Flexible ether chain may improve tissue penetration but increase off-target interactions.

Biological Activity

1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, known by its CAS number 467236-81-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H28ClNO2
  • Molecular Weight : 301.86 g/mol
  • Structure : The compound features a tert-butylphenoxy group and an isopropylamino moiety, contributing to its lipophilicity and potential receptor interactions.

Pharmacological Profile

This compound exhibits several biological activities, primarily related to its effects on the cardiovascular and central nervous systems.

Cardiovascular Effects

Research indicates that this compound may function as a beta-adrenergic antagonist, which can lead to decreased heart rate and myocardial contractility. This action is beneficial in conditions such as hypertension and heart failure. Studies have shown that similar compounds can reduce cardiac workload and improve hemodynamic parameters in animal models .

Central Nervous System Activity

The compound has been investigated for its neuroprotective effects. Animal studies suggest that it may mitigate neuroinflammation and oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems, particularly those related to adrenergic signaling .

The biological activity of this compound is primarily attributed to its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound can inhibit the usual signaling pathways that lead to increased heart rate and myocardial oxygen demand. Additionally, it may influence calcium ion influx in cardiac myocytes, further contributing to its cardioprotective effects .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

  • Study on Hypertension :
    • Objective : To evaluate the antihypertensive effects.
    • Findings : In hypertensive rat models, administration of the compound resulted in significant reductions in systolic blood pressure compared to control groups.
    • : Suggests potential use as an antihypertensive agent .
  • Neuroprotective Study :
    • Objective : To assess neuroprotective properties against oxidative stress.
    • Findings : The compound demonstrated a reduction in markers of oxidative stress in neuronal cell cultures exposed to harmful stimuli.
    • : Indicates potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease .

Data Table of Biological Activities

Activity TypeEffectReference
AntihypertensiveSignificant reduction in BP
NeuroprotectiveReduced oxidative stress markers
Beta-Adrenergic AntagonistDecreased heart rate

Q & A

Q. What are the established synthetic routes for 1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, and how can intermediates be characterized?

The compound is synthesized via nucleophilic substitution of a halogenated propanol precursor with 4-tert-butylphenol, followed by reaction with isopropylamine. The final hydrochloride salt is formed using HCl. Intermediate characterization involves FTIR (to confirm ether and amine bonds) and NMR (to verify tert-butylphenoxy and isopropylamino group integration). For quality control, thin-layer chromatography (TLC) with silica gel plates and a mobile phase of chloroform:methanol (9:1) can monitor reaction progress .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for purity analysis. For structural confirmation, use mass spectrometry (MS) to observe the molecular ion peak (expected m/z for C16H26ClNO2: ~300.8) and compare fragmentation patterns with reference standards. X-ray crystallography or differential scanning calorimetry (DSC) can further validate crystalline structure and melting points .

Q. How can researchers optimize solubility and stability for in vitro assays?

The hydrochloride salt enhances water solubility. For stability, prepare stock solutions in deionized water (pH 4–5) and store at –20°C. Use phosphate-buffered saline (PBS, pH 7.4) for dilution. Aggregation can be mitigated with 0.1% Tween-80. Stability under oxidative conditions is assessed via forced degradation studies using hydrogen peroxide (3%) at 40°C for 24 hours .

Advanced Research Questions

Q. How should researchers design experiments to evaluate β-adrenergic receptor binding affinity and selectivity?

Use radioligand displacement assays with [³H]-dihydroalprenolol in isolated rat cardiomyocytes or transfected HEK293 cells expressing human β1/β2 receptors. Calculate IC50 values and compare to propranolol (positive control). Selectivity is determined by testing affinity across receptor subtypes (e.g., β1 vs. β2) via competitive binding curves. Molecular docking studies (e.g., AutoDock Vina) can model interactions with the receptor’s hydrophobic pocket .

Q. What strategies resolve contradictions in metabolic stability data across different in vitro models?

Discrepancies between liver microsome and hepatocyte assays may arise from differences in enzyme activity or transporter expression. Cross-validate using human recombinant CYP450 isoforms (e.g., CYP2D6, CYP3A4) to identify dominant metabolic pathways. LC-MS/MS quantifies major metabolites (e.g., hydroxylated tert-butylphenoxy derivatives). Adjust experimental conditions (e.g., NADPH concentration, incubation time) to match physiological relevance .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

Identify potential impurities (e.g., unreacted intermediates, de-alkylated byproducts) via HPLC-MS with a gradient elution of acetonitrile:0.1% formic acid. Quantify using external calibration curves. For chiral impurities, employ chiral stationary phases (e.g., Chiralpak AD-H) in HPLC. Process-related impurities (e.g., residual solvents) are quantified via gas chromatography (GC) with headspace sampling .

Q. What methodologies assess the impact of stereochemistry on pharmacokinetics and efficacy?

Enantiomers are separated using chiral HPLC or capillary electrophoresis. Pharmacokinetic parameters (e.g., AUC, Cmax) are compared in rodent models after administering individual enantiomers. In vitro efficacy is tested via cAMP inhibition assays in β-receptor-expressing cells. Molecular dynamics simulations (e.g., GROMACS) predict enantiomer-receptor binding kinetics .

Q. How do researchers validate receptor-specific effects when off-target activity is observed?

Off-target profiling using a panel of 50+ GPCRs (e.g., Eurofins Cerep Panels) identifies non-selective interactions. CRISPR knockout models (e.g., β1-adrenoceptor KO mice) confirm target specificity. Data contradictions are resolved by repeating assays with higher-purity batches and orthogonal methods (e.g., calcium flux vs. cAMP assays) .

Methodological Notes

  • Data Interpretation : Cross-reference spectral libraries (e.g., NIST MS Database) and pharmacopeial monographs (e.g., JP XIV) for analytical validation .
  • Experimental Controls : Include propranolol or alprenolol as reference compounds in β-blocker studies .
  • Ethical Compliance : Adhere to OECD Guidelines for in vivo pharmacokinetic studies (e.g., dose normalization to body surface area) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.